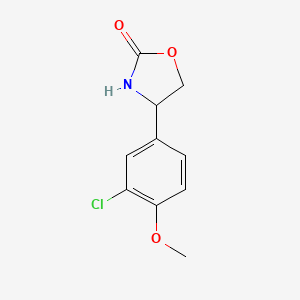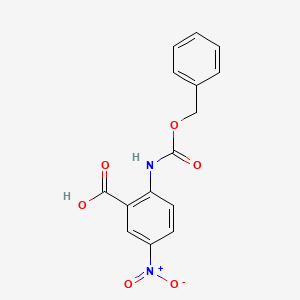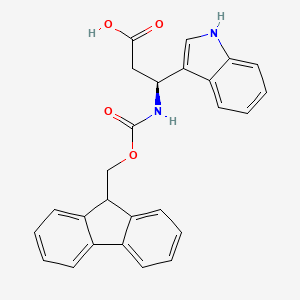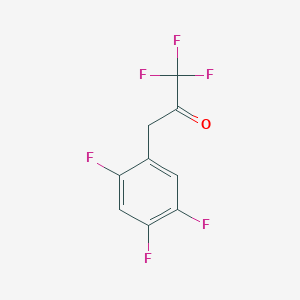![molecular formula C18H23NO B13530895 rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bicyclo[2.1.1]hexane core and a piperidine moiety makes it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine typically involves multiple steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to yield the bicyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Attachment of the Piperidine Moiety: The final step involves the coupling of the bicyclic intermediate with piperidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other compounds.
Mechanism of Action
The mechanism of action of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic structure can provide rigidity and specificity in binding, while the piperidine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid
- 1-Phenylbicyclo[2.1.1]hexane-5-methanol
- 1-Phenylbicyclo[2.1.1]hexane-5-amine
Uniqueness
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine stands out due to the presence of the piperidine moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its potential as a pharmacophore and its versatility in chemical synthesis.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[(1R,4R,5R)-1-phenyl-5-bicyclo[2.1.1]hexanyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(19-11-5-2-6-12-19)16-14-9-10-18(16,13-14)15-7-3-1-4-8-15/h1,3-4,7-8,14,16H,2,5-6,9-13H2/t14-,16+,18+/m1/s1 |
InChI Key |
LXIJFGSXELJCLT-HFTRVMKXSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@]2(C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CCC2(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)



![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)

![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)


